molecular formula C19H22N2O3 B5379014 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol

3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol

Cat. No. B5379014
M. Wt: 326.4 g/mol
InChI Key: UFZVNTHDCMDBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol, also known as MMMPD, is a synthetic compound that has been the focus of considerable research in recent years. This compound has been shown to have a range of potential applications in the fields of medicine, biochemistry, and pharmacology. In

Scientific Research Applications

3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-tumor effects in vivo. In addition to its potential as a cancer treatment, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of a range of inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol is believed to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has also been shown to have a range of other biochemical and physiological effects. For example, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of a range of diseases. 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol has also been shown to have antioxidant effects, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. This makes it an ideal candidate for use in research studies. However, one potential limitation of using 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in lab experiments is that it may have off-target effects, meaning that it may interact with other molecules in the body in ways that are not fully understood. This could potentially lead to unintended consequences and make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol. One area of research that is particularly promising is the development of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol-based cancer treatments. Researchers are currently exploring the use of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in combination with other cancer drugs, with the goal of developing more effective and targeted cancer treatments. Other potential future directions for research include exploring the use of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol in the treatment of other inflammatory conditions, such as arthritis, and investigating the potential use of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol as an antioxidant and neuroprotective agent.
Conclusion
In conclusion, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol is a synthetic compound that has a range of potential applications in the fields of medicine, biochemistry, and pharmacology. Its anti-inflammatory and analgesic effects, as well as its potential as a cancer treatment, make it an exciting area of research. While there are still many unanswered questions about the mechanism of action and potential side effects of 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol, ongoing research is likely to shed light on these issues and pave the way for new and innovative treatments for a range of diseases.

Synthesis Methods

The synthesis method for 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-naphthol with ethyl bromoacetate to form a 2-naphthyl ester. This ester is then reacted with chloroform and potassium carbonate to form a 2-naphthyl ketone. The ketone is then reacted with methylamine to form the corresponding imine. Finally, the imine is reduced with sodium borohydride to form the final product, 3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol.

properties

IUPAC Name

3-[methyl-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]amino]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-18(11-21(2)10-17(23)12-22)20-19(24-13)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,17,22-23H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZVNTHDCMDBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN(C)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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